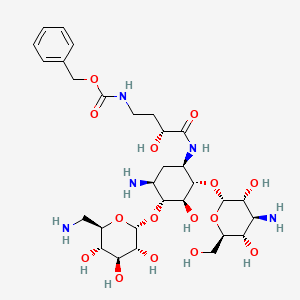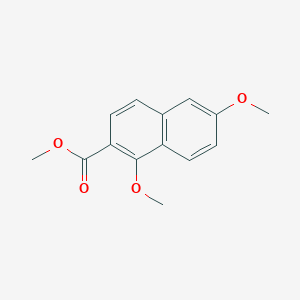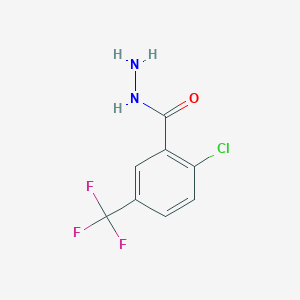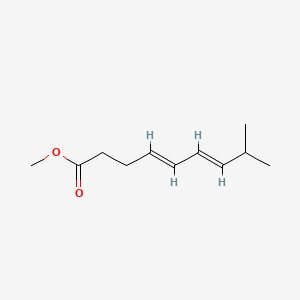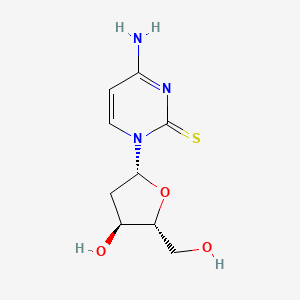
2-Thio-2'-deoxy Cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thio-2’-deoxy Cytidine is a modified nucleoside analog where the oxygen atom in the ribose ring is replaced by a sulfur atom. . The unique structural modification of 2-Thio-2’-deoxy Cytidine allows it to interact differently with biological systems compared to its oxygen-containing counterparts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thio-2’-deoxy Cytidine typically involves the thiophosphorylation of 2,2’-anhydro-1-β-D-arabinosylcytosine. This process is carried out using dithiophosphate, which predominantly yields the 3’-O-phosphorothioate isomer. An intramolecular displacement reaction then leads to the formation of 2-Thio-2’-deoxy Cytidine .
Industrial Production Methods
While specific industrial production methods for 2-Thio-2’-deoxy Cytidine are not extensively documented, the general approach involves scalable and column chromatography-free synthesis of protected 4-thioribose intermediates. This methodology can be adapted for multigram preparation, making it suitable for larger-scale production .
化学反応の分析
Types of Reactions
2-Thio-2’-deoxy Cytidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thionucleosides, depending on the specific reagents and conditions used .
科学的研究の応用
2-Thio-2’-deoxy Cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: The compound is studied for its interactions with DNA and RNA, providing insights into nucleic acid chemistry.
Medicine: 2-Thio-2’-deoxy Cytidine has shown potential as an antiviral and anticancer agent.
Industry: The compound is used in the development of new therapeutic agents and diagnostic tools.
作用機序
The primary mechanism of action of 2-Thio-2’-deoxy Cytidine involves its incorporation into DNA, where it inhibits DNA methyltransferases (DNMTs). This inhibition leads to the depletion of DNMT1, a maintenance methyltransferase responsible for maintaining DNA methylation patterns. The depletion of DNMT1 results in the reactivation of silenced tumor suppressor genes, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): Another DNMT inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
5-Aza-4’-thio-2’-deoxycytidine: A similar compound with a sulfur atom in the ribose ring, showing lower toxicity and higher selectivity for DNMT1 depletion.
Uniqueness
2-Thio-2’-deoxy Cytidine is unique due to its sulfur-containing ribose ring, which imparts distinct chemical and biological properties. This structural modification enhances its stability and alters its interaction with biological targets, making it a valuable compound for therapeutic development .
特性
分子式 |
C9H13N3O3S |
|---|---|
分子量 |
243.29 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione |
InChI |
InChI=1S/C9H13N3O3S/c10-7-1-2-12(9(16)11-7)8-3-5(14)6(4-13)15-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,16)/t5-,6+,8+/m0/s1 |
InChIキー |
WMLHZFBXLAULRZ-SHYZEUOFSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=S)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=CC(=NC2=S)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


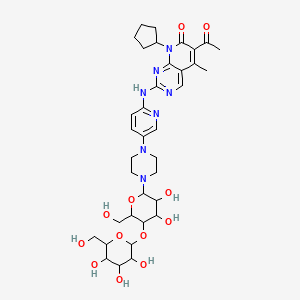
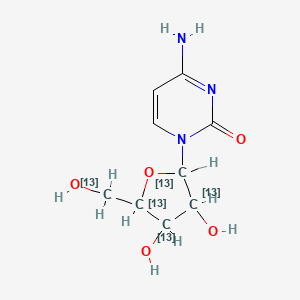
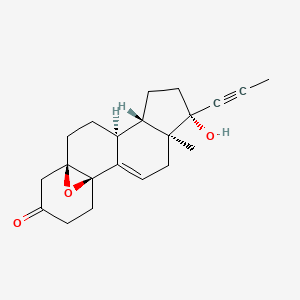
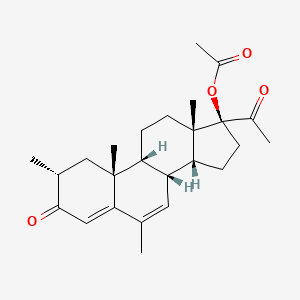
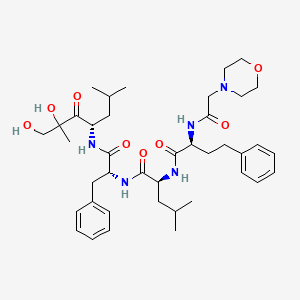
![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
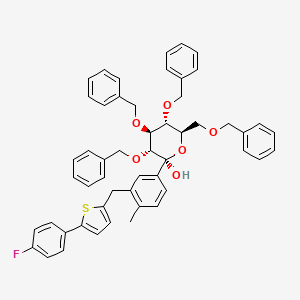
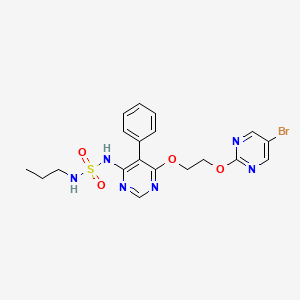
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
